4-methyl-8-methylideneadamantan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

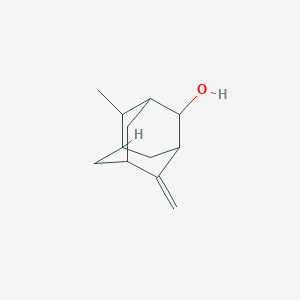

4-Methyl-8-methylideneadamantan-2-ol is a polycyclic adamantane derivative characterized by a hydroxyl group at position 2, a methyl group at position 4, and a methylidene (CH₂=) moiety at position 6. Adamantane derivatives are valued for their rigid, diamondoid frameworks, which confer thermal stability and influence solubility and reactivity .

准备方法

Synthetic Routes and Reaction Conditions

Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- can be synthesized using various methods, including the Diels-Alder reaction, Grignard reaction, and Wittig reaction. The most common method involves the Diels-Alder reaction between cyclopentadiene and 4-methyl-2-pentene-1, which yields the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction typically requires elevated temperatures and pressures, along with the use of catalysts to enhance the reaction rate.

化学反应分析

Types of Reactions

Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

科学研究应用

Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has several scientific research applications, including:

Chemistry: Used as a model compound in studies of tricyclic structures and their reactivity.

Biology: Investigated for its potential biological activity, including its effects on cellular pathways.

Medicine: Explored for its potential therapeutic properties, such as antioxidant and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is not fully understood. studies suggest that it may act as a modulator of certain biological pathways, including the GABAergic system and the endocannabinoid system. It has also been shown to have antioxidant and anti-inflammatory properties.

相似化合物的比较

Comparison with Structural Analogs

Adamantan-2-ol (CAS 700-57-2)

Molecular Formula : C₁₀H₁₆O

Molecular Weight : 152.23 g/mol

Structure : A hydroxyl group at position 2 on the adamantane backbone.

Properties :

- Applications: Used as a precursor in organic synthesis and pharmaceutical intermediates. Limited hazard data are available, suggesting lower toxicity compared to functionalized derivatives .

2-(Aminomethyl)adamantan-2-ol (CAS 24779-98-4)

Molecular Formula: C₁₁H₁₉NO Molecular Weight: 181.28 g/mol Structure: Hydroxyl at position 2 and an aminomethyl (-CH₂NH₂) group. Hazards:

- Acute oral toxicity (Category 4, H302).

- Skin irritation (Category 2, H315) and serious eye damage (Category 2A, H319).

- Respiratory tract irritation (H335) .

Applications : Used in laboratory chemical synthesis and manufacturing. Requires stringent personal protective equipment (PPE), including respirators and chemical-resistant suits .

6-(4-Bromoanilino)adamantan-2-ol (CAS 1007310-57-7)

Molecular Formula: C₁₆H₂₀BrNO Molecular Weight: 322.24 g/mol Structure: Hydroxyl at position 2 and a 4-bromoanilino group. Properties:

- Larger molecular size and higher lipophilicity (LogP: 3.73) due to the bromine and aromatic substituent.

- Potential applications in medicinal chemistry for halogen-based interactions.

Structural and Functional Comparison Table

Key Research Findings

Synthetic Pathways: Adamantane derivatives are often synthesized via electrophilic substitutions or Grignard reactions. For example, adamantanone (C₁₀H₁₄O) is a common precursor, yielding high-purity products (e.g., 95% yield in ).

Toxicity Trends: Functional groups significantly impact hazard profiles. The aminomethyl derivative (CAS 24779-98-4) exhibits higher toxicity than unsubstituted adamantanols, necessitating rigorous exposure controls .

Environmental Impact: Limited ecological data are available for adamantane derivatives, but brominated analogs (e.g., CAS 1007310-57-7) may pose bioaccumulation risks .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-methyl-8-methylideneadamantan-2-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure; OV/AG/P99 for high vapor concentrations) and chemically resistant gloves (e.g., nitrile). Eye protection should include face shields and EN 166-compliant safety goggles .

- Storage : Store at 2–8°C in a dry, ventilated area to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .

- Spill Management : Contain spills using inert absorbents and avoid drainage contamination. Use water spray or CO₂ extinguishers for fires, as combustion releases carbon/nitrogen oxides .

Q. How can the purity of this compound be assessed using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze 1H- and 13C-NMR spectra to confirm adamantane backbone integrity and methyl/methylidene substituents. Compare with PubChem data for structurally similar adamantane derivatives (e.g., N-methyladamantan-2-amine) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (anticipated ~192 g/mol based on adamantane analogs) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and methylidene (C=C stretch ~1600–1680 cm⁻¹) functional groups .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Aldol Condensation : Design a route using adamantane ketone precursors (e.g., 5-hydroxy-2-adamantanone) and methylidene donors. Optimize reaction conditions (e.g., base catalysts, anhydrous solvents) to stabilize intermediates .

- Functionalization of Adamantane : Introduce methyl and methylidene groups via Friedel-Crafts alkylation or Diels-Alder reactions, followed by hydroxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?

- Methodological Answer :

- Triangulation : Cross-validate data using multiple techniques (e.g., HPLC for purity, gravimetry for yield). Replicate experiments under controlled conditions (temperature, catalyst loading) .

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, reaction time). Use Design of Experiments (DoE) to optimize parameters .

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for hydroxyl group reactivity (e.g., esterification, oxidation). Compare with experimental kinetics .

- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to predict solubility and aggregation behavior .

Q. How can environmental persistence of this compound be assessed given limited ecotoxicological data?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) to measure mineralization in aqueous systems. Monitor via LC-MS for intermediate metabolites .

- Soil Mobility Assays : Conduct column chromatography experiments to determine adsorption coefficients (Kd) .

Q. What methodological frameworks are recommended for profiling the compound’s toxicity?

- Methodological Answer :

- In Vitro Assays : Use zebrafish embryos (FET test) for acute toxicity and human cell lines (e.g., HepG2) for cytotoxicity. Reference GHS Category 2 classifications for skin/eye irritation .

- QSAR Modeling : Predict chronic toxicity endpoints (e.g., endocrine disruption) using adamantane-based training sets .

属性

CAS 编号 |

122760-84-3 |

|---|---|

分子式 |

C12H18O |

分子量 |

178.27 g/mol |

IUPAC 名称 |

4-methyl-8-methylideneadamantan-2-ol |

InChI |

InChI=1S/C12H18O/c1-6-8-3-9-5-10(6)12(13)11(4-8)7(9)2/h7-13H,1,3-5H2,2H3 |

InChI 键 |

REINJUBMDBESCN-UHFFFAOYSA-N |

SMILES |

CC1C2CC3CC1C(C(C2)C3=C)O |

规范 SMILES |

CC1C2CC3CC1C(C(C2)C3=C)O |

Key on ui other cas no. |

122760-84-3 |

Pictograms |

Irritant; Environmental Hazard |

同义词 |

4-methyl-8-methylenetricyclo[3.3.1.13,7]decan-2-ol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。